![molecular formula C16H15N3O4 B5587208 ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate](/img/structure/B5587208.png)
ethyl (3,4-dioxo-2-phenyl-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar heterocyclic compounds often involves multi-step reactions, including condensation, cyclization, and functionalization processes. For example, compounds like ethyl (1,3-diphenyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-yl)acetate were prepared via heating of amino-dihydro-pyrimidine and diethyl malonate under reflux conditions, showcasing typical synthetic strategies employed for such complex molecules (Farghaly & Gomha, 2011).
Molecular Structure Analysis
X-ray powder diffraction and crystallography techniques are crucial for elucidating the molecular structure of heterocyclic compounds. For instance, the structure of 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, an intermediate in synthesis pathways similar to our compound of interest, has been detailed, providing insight into the arrangement of atoms within the molecule (Wang et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds exhibit a range of chemical reactivities, influenced by their molecular structure. Their interactions with various reagents lead to the formation of diverse derivatives, expanding their chemical versatility. For example, the reactivity of ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates towards active methylene reagents illustrates the potential for generating pyran, pyridine, and pyridazine derivatives, reflecting the broad chemical properties of these molecules (Mohareb et al., 2004).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as melting points, solubility, and crystal structure, are determined by their molecular configuration. Advanced analytical techniques like X-ray crystallography provide detailed information on the compound's solid-state structure, enhancing our understanding of its physical characteristics. The crystal structure analysis of related compounds, for instance, reveals the presence of intermolecular hydrogen bonding and π-π stacking interactions, which are significant for the compound's physical behavior (Imhof, 2007).
Chemical Properties Analysis
The chemical properties of such heterocyclic compounds, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and stability, are pivotal for their utility in synthesis and potential applications. These properties are often investigated through various chemical reactions, providing insights into the reactivity patterns and mechanisms underlying these interactions. The synthesis and reactivity of similar compounds offer a window into the rich chemistry of heterocycles, highlighting their potential for generating a wide array of chemical entities with diverse functionalities (Ghaedi et al., 2015).
Mecanismo De Acción
Mode of Action
It is known that many compounds with similar structures have been found to interact with their targets by binding to them, which can result in changes to the target’s function .
Pharmacokinetics
Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties can impact the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect.
Propiedades
IUPAC Name |
ethyl 2-(3,4-dioxo-2-phenyl-1,7-dihydropyrazolo[3,4-b]pyridin-6-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-2-23-13(21)9-10-8-12(20)14-15(17-10)18-19(16(14)22)11-6-4-3-5-7-11/h3-8H,2,9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSFZAOBVWTWIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=O)C2=C(N1)NN(C2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (4-hydroxy-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazolo[3,4-b]pyridin-6-yl)acetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.